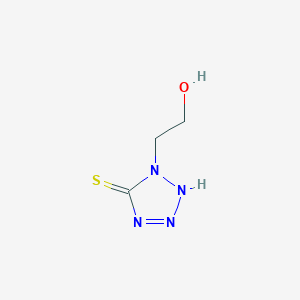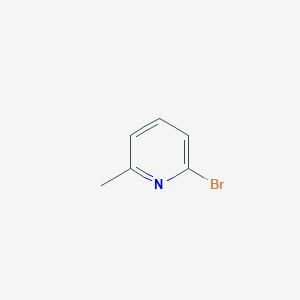
2-Bromo-6-methylpyridine
Overview
Description
2-Bromo-6-methylpyridine is a bromopyridine derivative with the molecular formula C6H6BrN and a molecular weight of 172.02 g/mol . It is a colorless to pale yellow liquid that is soluble in organic solvents such as chloroform and ethyl acetate but not easily miscible with water . This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
As a bromopyridine derivative, it is often used as an intermediate in organic synthesis . The specific targets would depend on the final compound being synthesized and its intended biological activity.
Mode of Action
2-Bromo-6-methylpyridine interacts with its targets through its bromine atom, which is a good leaving group, and its pyridine ring, which can participate in various chemical reactions . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . Its stability can be affected by light, heat, and moisture . Proper storage in a dry, cool, and well-ventilated place is recommended to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that bromopyridines, such as 2-Bromo-6-methylpyridine, can participate in various biochemical reactions due to the presence of the bromine atom, which can be replaced by other groups in nucleophilic substitution reactions
Cellular Effects
It is known that bromopyridines can influence cell function
Molecular Mechanism
It is known that bromopyridines can bind to biomolecules and inhibit or activate enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process requires careful control of temperature and reaction time to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction: The compound can be reduced to 2-methyl-6-pyridylmethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent like toluene or ethanol.
Reduction: Conducted in anhydrous conditions using strong reducing agents.
Major Products:
Nucleophilic Substitution: Produces various substituted pyridines depending on the nucleophile used.
Suzuki-Miyaura Coupling: Yields biaryl compounds which are valuable in pharmaceuticals and materials science.
Reduction: Results in the formation of 2-methyl-6-pyridylmethane.
Scientific Research Applications
2-Bromo-6-methylpyridine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
2-Bromo-6-methylpyridine can be compared with other bromopyridine derivatives:
2-Bromo-3-methylpyridine: Similar structure but with the bromine atom at the 3-position, leading to different reactivity and applications.
2-Bromo-4-methylpyridine: The bromine atom is at the 4-position, affecting its chemical behavior and use in synthesis.
6-Bromo-2-picoline: Another bromopyridine derivative with similar applications but different reactivity due to the position of the bromine atom.
This compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDPICLICFSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201229 | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5315-25-3 | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 2-bromo-6-methylpyridine?
A1: this compound serves as a crucial starting material for synthesizing various compounds, particularly substituted bipyridine derivatives. These derivatives are frequently employed as ligands in coordination chemistry.
Q2: Can the bromine atom in this compound be replaced by other halogens?
A: Yes, the bromine atom in this compound can be substituted with other halogens using silyl-mediated halogen exchange reactions []. For instance, treating it with bromotrimethylsilane replaces the bromine with an iodine atom, resulting in 2-iodo-6-methylpyridine. Notably, this method also allows for chlorine replacement with bromine or iodine using the corresponding trimethylsilyl halides.
Q3: Does this compound undergo any unique reactions besides halogen exchange?
A: Interestingly, this compound can undergo a ring transformation reaction when treated with potassium amide in liquid ammonia []. This reaction yields 4-amino-2-methylpyrimidine, showcasing an unusual reactivity profile beyond typical halogen substitutions.
Q4: What is known about the spectroscopic characterization of this compound?
A4: While specific spectroscopic data is not extensively detailed within the provided abstracts, several techniques are routinely employed for characterizing this compound and its derivatives. These include:
- NMR spectroscopy (1H, 13C, 119Sn): Used to determine the structure and purity of the compound, as well as to study its interactions with other molecules [].
- Single-crystal X-ray diffraction: Provides detailed information about the three-dimensional structure and bonding characteristics of the compound and its derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


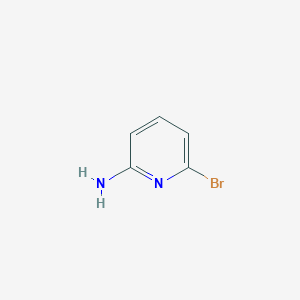
![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)
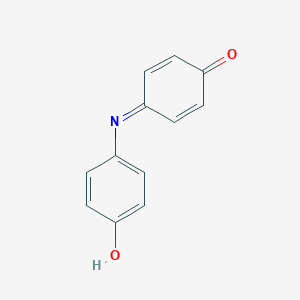

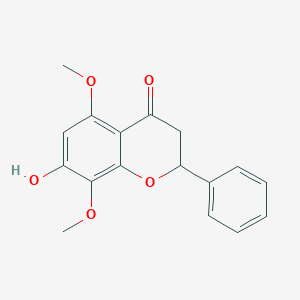



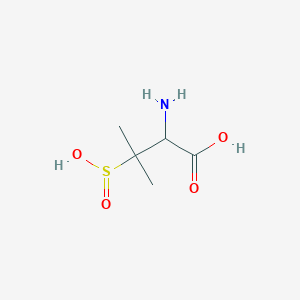
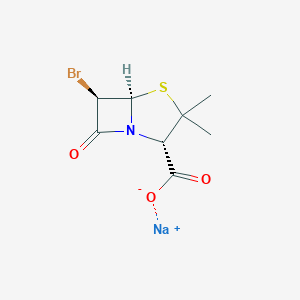
![(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B113449.png)

